3-Amino-2-cyanobenzoic acid

Aminopeptidase N Enzyme inhibition Selectivity profiling

Researchers need regioisomer-pure amino-cyanobenzoic acids for APN target validation without off-target HDAC effects. 3-Amino-2-cyanobenzoic acid delivers this specificity. - **APN inhibition**: IC₅₀ = 70 nM; HDAC1/2 IC₅₀ >100 µM (>1,400x selective) - **Anti-proliferative activity**: IC₅₀ 3.15-7.32 µM across 5 cancer lines (gastric, colon, lung, liver, ovarian) - **Synthetic utility**: Ortho-cyano-carboxy enables unique phthalimide/quinazolinone cyclizations - **Supply**: Multiple pack sizes (mg to g), ambient shipping, research-grade purity

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B12327333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-cyanobenzoic acid
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)C#N)C(=O)O
InChIInChI=1S/C8H6N2O2/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,10H2,(H,11,12)
InChIKeyNPFQUEPYIBVSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-cyanobenzoic acid Overview


3-Amino-2-cyanobenzoic acid (CAS 1369495-51-1; C₈H₆N₂O₂; MW 162.15) is a polysubstituted benzoic acid derivative containing a cyano group at the 2-position and an amino group at the 3-position of the benzene ring, with a carboxylic acid group at the 1-position . This unique 1,2,3-trisubstitution pattern, with adjacent amino and cyano groups ortho to the carboxylic acid, distinguishes it from other amino-cyanobenzoic acid regioisomers (e.g., 2-amino-5-cyanobenzoic acid, 2-amino-3-cyanobenzoic acid, 5-amino-2-cyanobenzoic acid). The compound functions as both a selective aminopeptidase N (APN) inhibitor and a versatile heterocyclic precursor, with demonstrated activity across multiple cancer cell lines [1].

Why 3-Amino-2-cyanobenzoic acid Is Irreplaceable


Amino-cyanobenzoic acid derivatives cannot be used interchangeably due to profound differences in substitution pattern, functional group proximity, and resulting biological and synthetic profiles. The 2-cyano, 3-amino, 1-carboxy arrangement in 3-amino-2-cyanobenzoic acid positions the cyano group ortho to the carboxylic acid and adjacent to the amino group, enabling specific hydrogen-bonding networks and nucleophilic-electrophilic interactions not possible in other regioisomers . This specific geometry underlies its selective nanomolar APN inhibition (IC₅₀ = 70 nM) while sparing HDAC1/2 (IC₅₀ >100 μM), a selectivity profile not documented for the more commonly available 2-amino-5-cyanobenzoic acid or 5-amino-2-cyanobenzoic acid [1]. Additionally, the ortho-cyano-carboxy juxtaposition uniquely enables intramolecular cyclization to heterocyclic frameworks such as phthalimides and quinazolinones, synthetic transformations that are geometrically precluded in meta- or para-substituted analogs [2].

3-Amino-2-cyanobenzoic acid: Comparative Evidence


APN Inhibition Potency and HDAC1/2 Selectivity Window

3-Amino-2-cyanobenzoic acid demonstrates potent and selective inhibition of porcine kidney aminopeptidase N (APN) with an IC₅₀ of 70 nM. In direct comparison, its activity against human histone deacetylase 1/2 (HDAC1/2) is negligible, with an IC₅₀ exceeding 100,000 nM, representing a selectivity window of >1,400-fold [1]. This high degree of target discrimination is not reported for other amino-cyanobenzoic acid regioisomers (e.g., 2-amino-5-cyanobenzoic acid, 5-amino-2-cyanobenzoic acid, or 2-amino-3-cyanobenzoic acid), making 3-amino-2-cyanobenzoic acid the preferred chemotype for studies requiring selective APN modulation.

Aminopeptidase N Enzyme inhibition Selectivity profiling

Broad-Spectrum Cytotoxicity Across Cancer Cell Lines

3-Amino-2-cyanobenzoic acid exhibits pronounced antiproliferative activity across a panel of five human cancer cell lines, with IC₅₀ values ranging from 3.15 to 7.32 μM. The cell lines evaluated include BGC-823 (gastric), HCT-8 (colon), A549 (lung), Bel-7402 (hepatocellular), and A2780 (ovarian) [1]. This micromolar-range activity across multiple tissue origins demonstrates pan-cytotoxic potential. In contrast, the regioisomer 5-amino-2-cyanobenzoic acid shows substantially weaker activity (IC₅₀ ≈ 847 μM) in the limited cytotoxicity data available, suggesting that the 2-cyano,3-amino substitution pattern contributes meaningfully to the observed potency [2].

Cancer biology Cytotoxicity Cell proliferation

Ortho-Cyano-Carboxy Intramolecular Cyclization

The 1,2,3-trisubstitution pattern of 3-amino-2-cyanobenzoic acid, featuring a carboxylic acid group ortho to a cyano group and adjacent to an amino group, enables intramolecular cyclization pathways that are geometrically impossible for regioisomers with meta- or para-arrangements (e.g., 2-amino-5-cyanobenzoic acid, 5-amino-2-cyanobenzoic acid). This ortho-cyano-carboxy proximity facilitates the formation of phthalimide derivatives and quinazolinone frameworks through cyclocondensation reactions [1]. Additionally, the compound can undergo partial hydrolysis of the cyano group to yield 3-amino-2-carbamoylbenzoic acid, a transformation that proceeds under milder conditions than with other isomers . The 2-amino-3-cyanobenzoic acid isomer, while also possessing adjacent functional groups, exhibits different reactivity due to the reversed amino-cyano positioning, which alters nucleophilic-electrophilic character .

Heterocyclic synthesis Building block chemistry Cyclization

3-Amino-2-cyanobenzoic acid: Priority Applications


Selective APN Probe Development and Target Validation

3-Amino-2-cyanobenzoic acid is optimally suited as a chemical probe for APN functional studies requiring minimal off-target HDAC interference. Its 70 nM APN IC₅₀ combined with >100,000 nM HDAC1/2 IC₅₀ (>1,400-fold selectivity) enables APN-specific pharmacological modulation without the confounding epigenetic effects associated with HDAC inhibition [1]. This selectivity profile supports its use in target deconvolution studies, APN biomarker validation, and as a reference compound in APN inhibitor screening campaigns.

Pan-Cancer Cytotoxicity Screening & Lead Discovery

With demonstrated IC₅₀ values between 3.15 and 7.32 μM across gastric, colon, lung, liver, and ovarian cancer cell lines, 3-amino-2-cyanobenzoic acid represents a validated starting point for antiproliferative drug discovery programs [1]. Its consistent micromolar-range activity across diverse tissue origins supports its inclusion in pan-cancer screening panels and structure-activity relationship (SAR) campaigns aimed at optimizing potency and tumor-type selectivity. The substantially weaker activity of the 5-amino regioisomer (~847 μM) reinforces that the 2-cyano,3-amino substitution pattern is non-negotiable for this application [2].

Synthesis of Ortho-Fused Heterocyclic Scaffolds

The ortho-cyano-carboxy geometry of 3-amino-2-cyanobenzoic acid uniquely enables intramolecular cyclization to phthalimide and quinazolinone frameworks—transformations that are geometrically impossible with meta- or para-substituted regioisomers [1]. This makes the compound an irreplaceable building block for medicinal chemists constructing fused heterocyclic libraries. The adjacent amino group further expands synthetic versatility, enabling sequential derivatization strategies (e.g., amide coupling followed by cyano-group cyclization) that are not accessible with other amino-cyanobenzoic acid isomers [2].

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